2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Overview
Description
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylbenzoyl group, a hydrazinyl linkage, and an oxoacetamide moiety
Scientific Research Applications
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the following steps:
Formation of the tert-butylbenzoyl hydrazine: This step involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Coupling with oxoacetamide: The hydrazine derivative is then reacted with N-(2-methylpropyl)-2-oxoacetamide in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isobutyl-2-oxoacetamide
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide
- 2-[(4-tert-Butylbenzoyl)amino]-3-(4-hydroxyphenyl)-2-propenoic acid
Uniqueness
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is unique due to its specific structural features, such as the presence of the tert-butylbenzoyl group and the hydrazinyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11(2)10-18-15(22)16(23)20-19-14(21)12-6-8-13(9-7-12)17(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,22)(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLNPSDTXSPSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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